molecular formula C20H32O4 B158712 11-deoxy-PGE2 CAS No. 35536-53-9

11-deoxy-PGE2

Cat. No. B158712
CAS RN: 35536-53-9
M. Wt: 336.5 g/mol
InChI Key: CTHZICXYLKQMKI-FOSBLDSVSA-N
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Description

Molecular Structure Analysis

The molecular formula of 11-deoxy-PGE2 is C20H32O4 . It has an average mass of 336.466 Da and a mono-isotopic mass of 336.230072 Da . The compound has 3 defined stereocenters .


Physical And Chemical Properties Analysis

11-deoxy-PGE2 has a density of 1.1±0.1 g/cm3, a boiling point of 510.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, 12 freely rotating bonds, and no violations of Lipinski’s rules .

Scientific Research Applications

Bronchoconstriction

11-deoxy Prostaglandin E2 is a stable synthetic analog of prostaglandin E2 with powerful bronchoconstrictor effects . It contracts human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than PGF2α . This is in contrast to the bronchodilation effects produced by PGE2 .

Cancer Research

Given the strong association between cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2), PGE2 receptors (EPs), and carcinogenesis, an immense number of research studies has been spawned to intensively investigate the comprehensive molecular mechanisms behind . Prostaglandin E2 (PGE2) supports epithelial tumor aggressiveness by several mechanisms, including growth promotion, escape from apoptosis, transactivation of tyrosine kinase growth factor receptors, and induction of angiogenesis .

Radiolabelled Imaging Probes

Target-specific molecules directed towards the components of the COX2/PGE2/EP axis seem to be promising imaging probes in the diagnostics of PGE2pos. neoplasms and in the design of anti-cancer drugs . Radiolabelled β-cyclodextrins (CDs) including randomly methylated β-CD (RAMEB) were reported to complex with PGE2 . Therefore, radiolabelled β-CDs could be valuable vectors in the molecular imaging of PGE2-related tumorigenesis .

Molecular Imaging of Tumorigenesis

In vivo preclinical small animal model systems applying positron emission tomography (PET) ensure a well-suited scenario for the assessment of PGE2-affine labelled CD derivatives . These imaging probes project the establishment of tailor-made PET diagnostics of PGE2pos. malignancies .

Mechanism of Action

properties

IUPAC Name

(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHZICXYLKQMKI-FOSBLDSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-deoxy-PGE2
Reactant of Route 2
11-deoxy-PGE2
Reactant of Route 3
11-deoxy-PGE2
Reactant of Route 4
11-deoxy-PGE2
Reactant of Route 5
11-deoxy-PGE2
Reactant of Route 6
11-deoxy-PGE2

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